Dichlorobispyridoxolpalladium (II)

Übersicht

Beschreibung

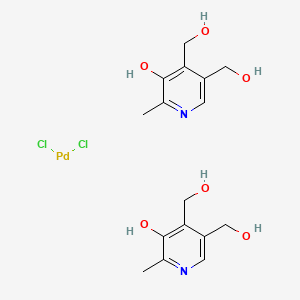

Dichlorobispyridoxolpalladium (II) is a coordination compound that features palladium at its core, coordinated with two pyridoxol (vitamin B6) ligands and two chloride ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobispyridoxolpalladium (II) typically involves the reaction of palladium chloride with pyridoxol in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:

PdCl2+2Pyridoxol→Dichlorobispyridoxolpalladium (II)

The reaction is often performed in ethanol or methanol as the solvent, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production would likely involve large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobispyridoxolpalladium (II) can undergo various types of chemical reactions, including:

Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state.

Substitution: The chloride ligands can be substituted by other nucleophiles, leading to the formation of new palladium complexes.

Coordination Reactions: The pyridoxol ligands can be replaced by other ligands, altering the coordination environment around the palladium center.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobispyridoxolpalladium (II) include:

Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.

Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.

Nucleophiles: Such as amines or phosphines, for substitution reactions.

Major Products

The major products formed from reactions involving dichlorobispyridoxolpalladium (II) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new palladium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the palladium center .

Wissenschaftliche Forschungsanwendungen

Dichlorobispyridoxolpalladium (II) has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s coordination with pyridoxol makes it a potential candidate for drug development, particularly in designing metal-based drugs.

Biological Studies: Its interactions with biological molecules can be studied to understand the role of metal complexes in biological systems.

Industrial Applications: It can be used in industrial processes that require palladium catalysts, such as the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which dichlorobispyridoxolpalladium (II) exerts its effects involves the coordination of the palladium center with various substrates. The palladium atom can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. The pyridoxol ligands can also interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dichlorobispyridoxolpalladium (II) include other palladium complexes with different ligands, such as:

Dichlorobis(triphenylphosphine)palladium (II): A widely used palladium complex in catalysis.

Dichlorobis(tri-o-tolylphosphine)palladium (II): Another palladium complex with similar catalytic properties.

Dichlorobis(ethylenediamine)palladium (II): A palladium complex with ethylenediamine ligands

Uniqueness

Dichlorobispyridoxolpalladium (II) is unique due to its coordination with pyridoxol, a biologically relevant ligand. This coordination can enhance its interactions with biological molecules, making it a promising candidate for medicinal applications. Additionally, the presence of pyridoxol can influence the compound’s solubility and stability, differentiating it from other palladium complexes.

Biologische Aktivität

Dichlorobispyridoxolpalladium (II) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the synthesis, characterization, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

Dichlorobispyridoxolpalladium (II) is synthesized through the reaction of palladium(II) salts with pyridoxol (vitamin B6) derivatives. The resulting complex exhibits distinct spectroscopic properties that facilitate its characterization. Key methods include:

- UV-Vis Spectroscopy : Used to assess electronic transitions.

- Infrared Spectroscopy : Identifies functional groups and coordination modes.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular environment.

Target Enzymes

The primary biological activity of dichlorobispyridoxolpalladium (II) is attributed to its interaction with various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on:

- Aldose Reductase : This enzyme plays a crucial role in glucose metabolism, and its inhibition can mitigate complications associated with diabetes.

- Acetylcholinesterase : Inhibition can enhance cholinergic transmission, potentially benefiting neurodegenerative conditions like Alzheimer's disease.

Mode of Action

The compound acts by forming stable complexes with target enzymes, thereby altering their activity. The binding affinity and inhibition kinetics are critical parameters that define its effectiveness:

- Inhibition Kinetics : Studies have shown that dichlorobispyridoxolpalladium (II) exhibits competitive inhibition against acetylcholinesterase, with a reported IC50 value indicating potency in the low micromolar range.

Anticancer Activity

Research has demonstrated the potential of dichlorobispyridoxolpalladium (II) as an anticancer agent. A study investigated its effects on various cancer cell lines, revealing:

- Cell Viability Reduction : The compound significantly reduced viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : Apoptosis was induced via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15 | Yes |

| HeLa | 20 | Yes |

Antimicrobial Activity

Dichlorobispyridoxolpalladium (II) has also been evaluated for antimicrobial properties. In vitro studies indicated:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Disruption of bacterial cell membranes and interference with metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of dichlorobispyridoxolpalladium (II) is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered via various routes.

- Distribution : Exhibits significant tissue distribution, particularly in liver and kidney tissues.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Predominantly excreted via renal pathways.

Eigenschaften

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAHTHKEAZMMKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233101 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84180-62-1 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.